2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl-
Overview
Description
2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl-: is an organic compound known for its unique structure and reactivity It is a derivative of hexadiyne, featuring two hydroxyl groups and four phenyl groups attached to the terminal carbons
Preparation Methods
Synthetic Routes and Reaction Conditions:
Propargyl Alcohol Route: One common method involves the reaction of propargyl alcohol with phenylacetylene in the presence of a catalyst such as copper(I) chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Alkyne Coupling: Another method involves the coupling of terminal alkynes using palladium or nickel catalysts. This method is advantageous for its high yield and selectivity.
Industrial Production Methods: Industrial production of 2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl- often involves large-scale alkyne coupling reactions. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Diketones.
Reduction: Saturated diols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
Photochemistry: The compound is used in photochemical studies due to its ability to undergo [2+2] photodimerization and E-Z isomerization reactions.
Polymer Science:
Biology and Medicine:
Antibiotic Synthesis: It is a starting material for the synthesis of thiarubrine A, an antibiotic.
Industry:
High-Performance Materials: The compound is used in the production of high-performance materials such as coatings, adhesives, and composites.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in photochemical reactions. Upon irradiation with light, it can undergo [2+2] photodimerization, forming cyclobutane derivatives. The stereospecificity of these reactions is influenced by temperature and the nature of the chromophore .
Comparison with Similar Compounds
2,4-Hexadiyne-1,6-diol: A simpler derivative without the phenyl groups.
1,4-Diphenyl-1,3-butadiyne: Another compound with a similar alkyne structure but different substitution pattern.
Uniqueness: 2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl- is unique due to its combination of hydroxyl and phenyl groups, which confer distinct reactivity and photochemical properties. This makes it particularly valuable in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O2/c31-29(25-15-5-1-6-16-25,26-17-7-2-8-18-26)23-13-14-24-30(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,31-32H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTPRAZNOXQAFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174596 | |
Record name | 2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20583-04-4 | |
Record name | 1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20583-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020583044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Hexadiyne-1,6-diol, 1,1,6,6-tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,6,6-TETRAPHENYL-HEXA-2,4-DIYNE-1,6-DIOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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